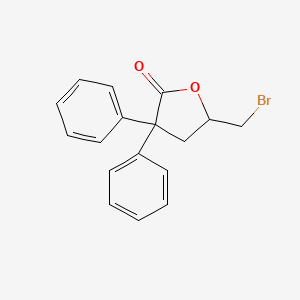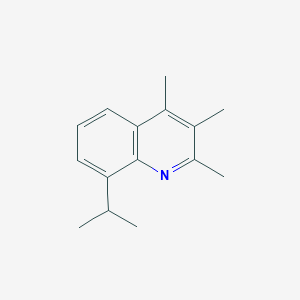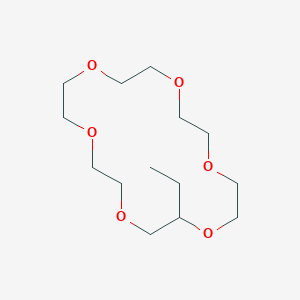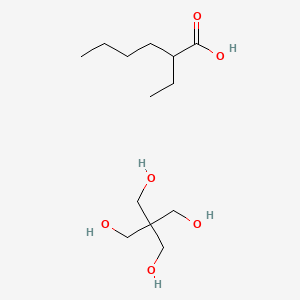
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is an organic compound with a unique structure that includes a cyclopropene ring substituted with a tert-butyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of tert-butylacetylene with a suitable carbene precursor under controlled conditions to form the cyclopropene ring. Subsequent hydroxylation of the cyclopropene yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the process.
化学反应分析
Types of Reactions
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes.
科学研究应用
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
tert-Butylcyclopropane: A similar compound with a cyclopropane ring instead of a cyclopropene ring.
3-Methylcyclopropanol: A compound with a similar hydroxyl group but different ring structure.
Uniqueness
(2-tert-Butyl-3-methylcycloprop-2-en-1-yl)methanol is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
80587-28-6 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
(2-tert-butyl-3-methylcycloprop-2-en-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-6-7(5-10)8(6)9(2,3)4/h7,10H,5H2,1-4H3 |
InChI 键 |
FUWXNSFZXGYZBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C1CO)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


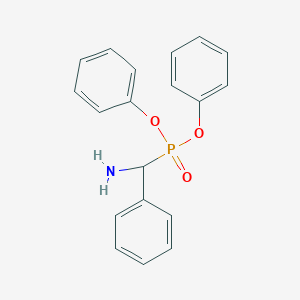

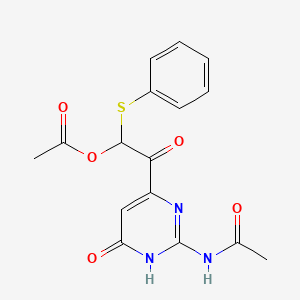

![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)


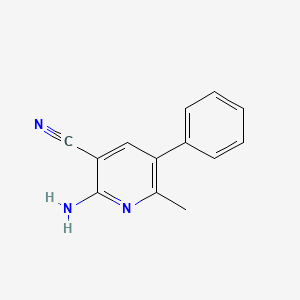
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
